molecular formula C12H4Br2N2O B12297006 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12297006
M. Wt: 351.98 g/mol
InChI Key: YKEDZFFDJWETSV-UHFFFAOYSA-N
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Description

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a brominated derivative of the indenylidene-malononitrile family, characterized by two bromine atoms at the 5,6-positions of the indenylidene core. This compound serves as a strong electron-deficient unit in non-fullerene acceptors (NFAs) for organic photovoltaics (OPVs) . Its structure combines a planar, conjugated backbone with electron-withdrawing bromine substituents and malononitrile end groups, which enhance intramolecular charge transfer (ICT) and reduce the band gap for broader light absorption . Synthesized via Knoevenagel condensation, it is utilized in high-performance organic semiconductors, such as INBrBCDT-b8, achieving notable solubility in chlorinated solvents (e.g., CHCl₃) and facilitating thin-film processing .

Properties

Molecular Formula

C12H4Br2N2O

Molecular Weight

351.98 g/mol

IUPAC Name

2-(5,6-dibromo-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H4Br2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2

InChI Key

YKEDZFFDJWETSV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-dibromo-1-indanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the indanone reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of bromine atoms with other functional groups .

Scientific Research Applications

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to undergo various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, it may interact with enzymes or proteins, altering their function. In chemical synthesis, it acts as a reactive intermediate, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is part of a family of indenylidene-malononitrile derivatives with varying substituents. Key analogues include:

  • 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC): Lacking halogen substituents, IC has a higher band gap (~2.4 eV) and weaker electron-withdrawing capacity compared to halogenated derivatives .
  • 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC): Fluorine atoms enhance electronegativity, lowering the band gap (~1.8 eV) and improving absorption in the near-infrared (NIR) region. Fluorine’s small size also preserves solubility .
Optical and Electronic Properties
Compound Substituents Band Gap (eV) λₐᵦₛ ₘₐₓ (nm) Solubility (CHCl₃)
IC None ~2.4 550–600 High
2FIC F, F ~1.8 650–750 Moderate
Dibromo derivative Br, Br ~1.6 750–850 Low to Moderate

Key Findings :

  • Band Gap Modulation : Bromination shifts absorption maxima to longer wavelengths (NIR-II region), advantageous for tandem solar cells .
  • Electron Mobility : Bromine’s strong electron-withdrawing nature enhances charge transport but may increase recombination risks compared to fluorine .
  • Solubility Trade-offs : While bromine improves molecular packing for charge transport, it reduces solubility, necessitating optimized processing conditions .
Photovoltaic Performance
  • 2FIC-Based NFAs (e.g., Y6): Deliver PCEs >17% via fluorination-induced NIR absorption and enhanced intermolecular interactions .

Biological Activity

2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a compound of increasing interest due to its unique structural features and potential biological activities. Characterized by a dibrominated indene structure and malononitrile functional groups, this compound exhibits properties that may be leveraged in various therapeutic contexts. Despite limited direct studies on its biological activity, insights can be drawn from related compounds and preliminary investigations.

  • Molecular Formula : C12H4Br2N2O
  • Molecular Weight : 351.98 g/mol
  • CAS Number : 2652583-73-6

Biological Activity Overview

The biological activity of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has not been extensively documented in the literature; however, compounds with similar structures often demonstrate notable biological properties. Here are some key areas of potential activity:

1. Antimicrobial Properties

Compounds similar to this dibrominated indene have shown antimicrobial activity. The presence of halogen atoms (like bromine) often enhances the interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens.

2. Anticancer Activity

Dibrominated compounds are frequently studied for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that the structural characteristics of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile may allow it to influence cancer cell metabolic pathways.

3. Enzyme Inhibition

Initial investigations indicate that this compound may interact with specific enzymes or proteins, potentially altering their activity. Such interactions could impact various metabolic processes and present opportunities for therapeutic applications.

Research Findings and Case Studies

While specific case studies on this compound are sparse, related research provides valuable insights:

Case Study: Structure–Activity Relationship (SAR)

A study on structurally similar compounds revealed that variations in halogen substitution significantly affect biological activity. For example, brominated variants exhibited enhanced cytotoxic effects against certain cancer cell lines compared to their non-brominated counterparts. This suggests that further exploration of 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile could yield promising results in anticancer research.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaNotable FeaturesPotential Activity
2-(5-Bromo-3-oxo-2,3-dihydro-1H-indene)malononitrileC12H5BrN2OMono-brominatedModerate anticancer
2-(6-Bromo-3-oxo-2,3-dihydro-1H-indene)malononitrileC12H5BrN2ODifferent brominationAntimicrobial
2-(5,6-Difluoro-3-oxoinden-1-yldiene)malononitrileC12H4F2N2OFluorinated variantVariable activity

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